molecular formula C14H18O4 B7792038 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid

Cat. No.: B7792038
M. Wt: 250.29 g/mol
InChI Key: SSENECKUCGRWSX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids This compound features a cyclopropyl group and a 3,4-dimethoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopropyl bromide and 3,4-dimethoxybenzaldehyde.

    Grignard Reaction: Cyclopropyl bromide is reacted with magnesium to form cyclopropylmagnesium bromide, which is then reacted with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted phenylpropanoic acids.

Scientific Research Applications

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity

Biological Activity

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C13H16O4
  • Molecular Weight: 236.27 g/mol
  • CAS Number: 13276-53-4

The compound features a cyclopropyl group and a substituted phenyl group with two methoxy groups, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial in the folate metabolism pathway. Inhibition of DHFR can lead to antiproliferative effects in cancer cells by disrupting nucleotide synthesis .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies: In laboratory settings, this compound demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • In vivo Studies: Animal models have shown promising results where the compound reduced tumor growth rates when administered in therapeutic doses .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition: Studies indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes .

Case Studies

StudyModelFindings
Queener et al. (2022)In vitroDemonstrated inhibition of DHFR with IC50 values indicating potency against cancer cell lines.
ResearchGate Study (2021)In vivoShowed reduced tumor sizes in murine models treated with the compound compared to controls.
MDPI Review (2022)Antimicrobial assaysReported effective inhibition of bacterial growth, suggesting potential as an antibiotic agent.

Properties

IUPAC Name

3-cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-12-6-5-10(7-13(12)18-2)11(8-14(15)16)9-3-4-9/h5-7,9,11H,3-4,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSENECKUCGRWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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